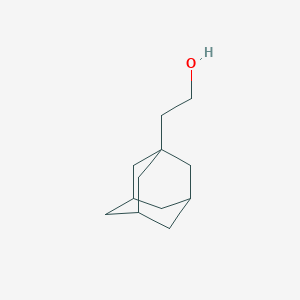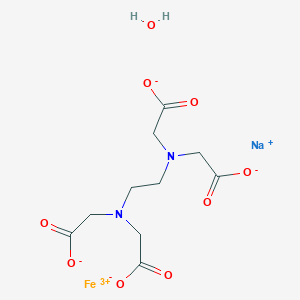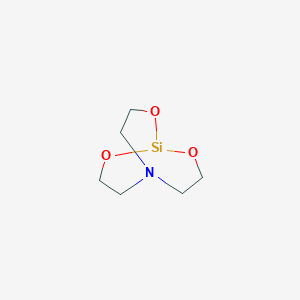
1-Adamantaneethanol
Overview
Description
1-Adamantaneethanol, also known as 2-(1-adamantyl)ethanol, is an organic compound with the molecular formula C₁₂H₂₀O. It is a derivative of adamantane, a highly stable and symmetrical hydrocarbon. The compound is characterized by its unique tricyclic structure, which imparts significant rigidity and stability. This makes this compound an interesting subject for various chemical and industrial applications .
Mechanism of Action
Target of Action
1-Adamantaneethanol is a complex organic compound with the molecular formula C12H20O . .
Mode of Action
It has been used in the synthesis of various compounds, indicating that it may interact with other molecules to form new structures .
Biochemical Pathways
It has been used in the synthesis of various compounds, suggesting that it may play a role in certain chemical reactions .
Result of Action
It has been used in the synthesis of various compounds, suggesting that it may have some effect at the molecular level .
Biochemical Analysis
Biochemical Properties
It is known that 1-Adamantaneethanol can influence peptide binding by MHC II . This suggests that it may interact with certain enzymes and proteins, although the specific nature of these interactions is not yet clear.
Cellular Effects
Given its role in influencing peptide binding by MHC II , it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to influence peptide binding by MHC II , suggesting it may interact with biomolecules and potentially influence enzyme activity and gene expression. The specifics of these interactions and their effects at the molecular level are not yet clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Adamantaneethanol can be synthesized through several methods. One common approach involves the reduction of 1-adamantanone using sodium borohydride in the presence of ethanol. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 1-adamantanone. This method employs a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-Adamantaneethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to 1-adamantanone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: Reduction of this compound can yield 1-adamantane, especially when using strong reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products Formed:
Oxidation: 1-Adamantanone
Reduction: 1-Adamantane
Substitution: Various substituted adamantane derivatives.
Scientific Research Applications
1-Adamantaneethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound is studied for its potential as a molecular probe in biological systems due to its unique structural properties.
Medicine: Research is ongoing into its potential use as an antiviral agent, particularly against influenza viruses.
Comparison with Similar Compounds
1-Adamantanemethanol: Similar in structure but with a methanol group instead of ethanol.
1-Adamantanol: Lacks the ethyl group, making it less bulky.
2-Adamantanol: Differently positioned hydroxyl group, affecting its reactivity and applications.
Uniqueness of 1-Adamantaneethanol: this compound stands out due to its combination of the adamantane core and the ethanol group. This unique structure imparts both rigidity and functional versatility, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
IUPAC Name |
2-(1-adamantyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211465 | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6240-11-5, 71411-98-8 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-adamantaneethanol modify the properties of phthalocyanines?
A1: The research demonstrates that reacting this compound with 3,4,5,6-tetrafluorophthalonitrile yields 3,4,5,6-tetra-(1-adamantylethoxy)phthalonitrile []. This compound can be further used to synthesize magnesium, nickel, and metal-free phthalocyanines. The bulky adamantane groups introduced by this compound lead to significant steric hindrance in the resulting phthalocyanines. This steric effect causes interesting red shifts in their UV–vis spectra, indicating altered electronic properties compared to less hindered phthalocyanines []. This highlights the potential of using this compound as a building block for tuning the optical properties of phthalocyanines for various applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















